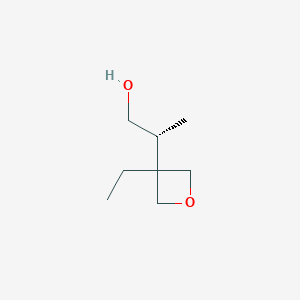

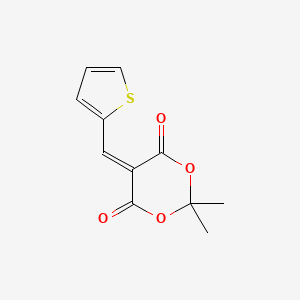

![molecular formula C14H14N4O4S2 B2951649 N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide CAS No. 868974-38-3](/img/structure/B2951649.png)

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

Research has identified compounds related to N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide as potent inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. This enzyme is involved in pH regulation in tumor cells, making it a target for anticancer therapy. Studies have shown that derivatives of such compounds exhibit significant inhibition of CA IX, suggesting their potential as anticancer agents through the inhibition of tumor acidification processes (Ilies et al., 2003).

Antimicrobial and Antiproliferative Activities

Derivatives of N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Some compounds showed significant activity against human tumor cell lines and bacterial strains, indicating their dual potential as antimicrobial and anticancer agents. This suggests a broad spectrum of pharmacological applications for these derivatives, from treating infections to combating cancer (El-Gilil, 2019).

Photodynamic Therapy Applications

Research into the photophysical and photochemical properties of compounds related to N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide has highlighted their potential in photodynamic therapy (PDT) for cancer treatment. Certain derivatives exhibit high singlet oxygen quantum yield, a crucial factor for the effectiveness of PDT agents. This indicates their promising role in developing new PDT drugs that could offer improved treatment options for cancer patients (Pişkin et al., 2020).

Corrosion Inhibition

Another interesting application of related compounds is in the field of corrosion inhibition. Benzothiazole derivatives have been shown to effectively prevent corrosion of carbon steel in acidic environments. This suggests potential industrial applications, where such compounds could be used to protect metals from corrosion, thereby extending their lifespan and reducing maintenance costs (Hu et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have shown inhibitory effects onVEGFR1 , a receptor involved in angiogenesis .

Mode of Action

It has been suggested that it may interact with its targets to inhibit their function . This inhibition could lead to changes in cellular processes, such as cell growth and division.

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it could inhibit the VEGF-induced HUVEC cell migration, indicating its potential anti-angiogenic activity . This suggests that the compound could interfere with the VEGF signaling pathway, which plays a crucial role in angiogenesis.

Result of Action

The compound has shown potent growth inhibition properties against certain human cancer cell lines . It could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that the compound could have potential antitumor effects.

Propriétés

IUPAC Name |

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4S2/c1-2-11(19)16-13-17-18-14(24-13)23-6-12(20)15-8-3-4-9-10(5-8)22-7-21-9/h3-5H,2,6-7H2,1H3,(H,15,20)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCMYSNVCZLJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

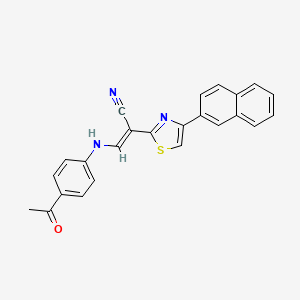

![5-(furan-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2951567.png)

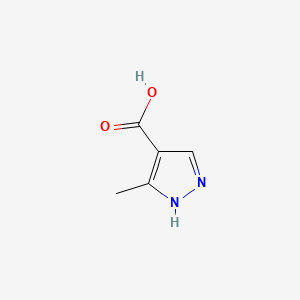

![(1beta,4beta)-2beta,3beta-Epoxy-6beta-(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B2951570.png)

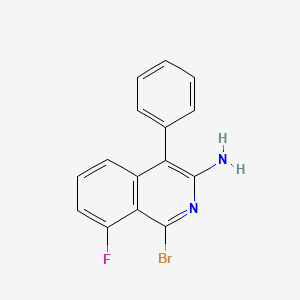

![1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2951578.png)

![N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2951579.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2951583.png)

![6-ethyl-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951586.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2951588.png)